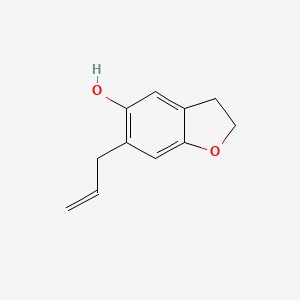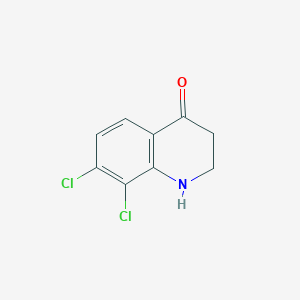
7,8-dichloro-2,3-dihydro-4(1H)-Quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloro-2,3-dihydro-4(1H)-quinolinone is a chlorinated quinolinone derivative Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dichloro-2,3-dihydro-4(1H)-quinolinone typically involves the following steps:
Starting Materials: The synthesis often begins with quinoline or its derivatives as starting materials.
Chlorination: The introduction of chlorine atoms at the 7 and 8 positions of the quinoline ring is achieved through chlorination reactions. This can be done using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reduction: The quinoline ring is then reduced to form the dihydroquinolinone structure. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dichloro-2,3-dihydro-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions at the chlorine positions can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Oxidation products include quinone derivatives with different substitution patterns.
Dihydroquinoline Derivatives: Reduction products include various dihydroquinoline derivatives.
Substituted Derivatives: Substitution reactions can yield a range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
7,8-Dichloro-2,3-dihydro-4(1H)-quinolinone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives used in organic synthesis.
Biology: The compound and its derivatives are studied for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 7,8-dichloro-2,3-dihydro-4(1H)-quinolinone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
7,8-Dichloro-2,3-dihydro-4(1H)-quinolinone is compared with other similar compounds to highlight its uniqueness:
Quinoline: The parent compound without chlorine substitution.
6-Chloroquinoline: Similar structure but with chlorine at a different position.
8-Chloroquinoline: Another positional isomer with chlorine at the 8 position.
Each of these compounds has distinct properties and applications, making this compound unique in its specific uses and potential benefits.
Eigenschaften
CAS-Nummer |
36054-20-3 |
|---|---|
Molekularformel |
C9H7Cl2NO |
Molekulargewicht |
216.06 g/mol |
IUPAC-Name |
7,8-dichloro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-2,12H,3-4H2 |
InChI-Schlüssel |
HYMDHSNISQZJJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C(C1=O)C=CC(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Benzylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15357351.png)
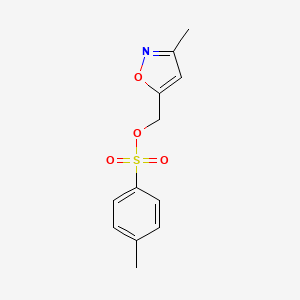

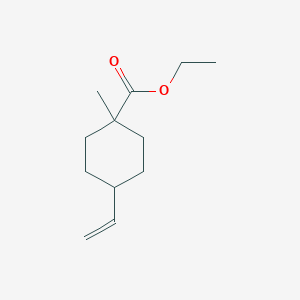
![6-Ethyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B15357387.png)

![[5-(4-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B15357393.png)
![Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15357398.png)


![4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B15357425.png)
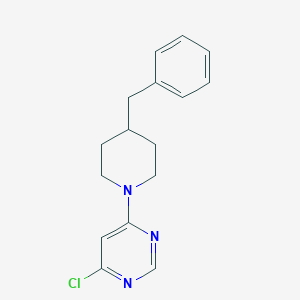
![1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol](/img/structure/B15357445.png)
